(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

Physicochemical property comparison Molecular weight Lipophilicity

(4-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone (CAS 2034557-39-4, molecular formula C15H22N2OS2, molecular weight 310.47 g/mol) is a heterocyclic building block that combines a saturated 1,4-diazepane ring, a tetrahydro-2H-thiopyran (thiane) substituent, and a thiophene-3-carbonyl moiety. This scaffold places two sulfur atoms in distinct chemical environments – one in the saturated six-membered thiane ring and one in the aromatic thiophene – creating a unique electronic and steric profile that distinguishes it from oxygen-containing analogs and other N-substituted 1,4-diazepane derivatives used in medicinal chemistry.

Molecular Formula C15H22N2OS2
Molecular Weight 310.47
CAS No. 2034557-39-4
Cat. No. B2392421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
CAS2034557-39-4
Molecular FormulaC15H22N2OS2
Molecular Weight310.47
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSCC3
InChIInChI=1S/C15H22N2OS2/c18-15(13-2-9-20-12-13)17-6-1-5-16(7-8-17)14-3-10-19-11-4-14/h2,9,12,14H,1,3-8,10-11H2
InChIKeyCVRACPVDVXMTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone (CAS 2034557-39-4) Is a Differentiated Heterocyclic Building Block for Drug Discovery


(4-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone (CAS 2034557-39-4, molecular formula C15H22N2OS2, molecular weight 310.47 g/mol) is a heterocyclic building block that combines a saturated 1,4-diazepane ring, a tetrahydro-2H-thiopyran (thiane) substituent, and a thiophene-3-carbonyl moiety . This scaffold places two sulfur atoms in distinct chemical environments – one in the saturated six-membered thiane ring and one in the aromatic thiophene – creating a unique electronic and steric profile that distinguishes it from oxygen-containing analogs and other N-substituted 1,4-diazepane derivatives used in medicinal chemistry .

Why Generic Substitution of (4-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone Fails: The Double-Sulfur Pharmacophore Constraint


Generic substitution of this compound with simpler 1,4-diazepane amides or with oxygen-containing heterocycle analogs (e.g., tetrahydrofuran or tetrahydropyran derivatives) is not chemically equivalent. The tetrahydro-2H-thiopyran (thiane) group introduces a sulfur atom that is significantly larger and more polarizable than oxygen (van der Waals radius S: 1.80 Å vs O: 1.52 Å; atomic polarizability S: 2.90 ų vs O: 0.80 ų), altering conformational preferences, lipophilicity, and potential for sulfur-specific interactions such as S–π contacts and oxidation to sulfoxide/sulfone metabolites [1]. Simultaneously, the thiophene-3-carbonyl group provides a distinct regioisomeric attachment (3-position vs 2-position) that affects the trajectory of the carbonyl group and downstream pharmacophore geometry. These two sulfur-containing moieties cannot be independently replaced without fundamentally altering the three-dimensional electronic surface, which is the basis for target engagement in programs exploiting this scaffold .

Quantitative Differentiation Evidence for (4-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone Versus Closest Analogs


Molecular Weight and Physicochemical Differentiation vs Parent 1-(Thiophene-3-carbonyl)-1,4-diazepane (CAS 926247-21-4)

Relative to the parent scaffold 1-(thiophene-3-carbonyl)-1,4-diazepane (CAS 926247-21-4, C10H14N2OS, MW 210.30 g/mol), introduction of the tetrahydro-2H-thiopyran-4-yl group increases the molecular weight by approximately 100 Da (from 210.30 to 310.47 g/mol) and adds one sulfur atom, raising the heavy atom count from 14 to 21 . This modification is expected to increase calculated logP by approximately 1.5–2.0 log units based on the addition of the lipophilic thiane ring, shifting the compound into a more drug-like lipophilicity range for CNS penetration while maintaining acceptable hydrogen bond acceptor count (2 oxygen, 1 sulfur in carbonyl and thiophene) [1].

Physicochemical property comparison Molecular weight Lipophilicity

Sulfur-Containing Heterocycle Differentiation vs Tetrahydrofuran Analog (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

Replacement of the tetrahydro-2H-thiopyran-4-yl group with a tetrahydrofuran-3-yl group eliminates one sulfur atom and reduces the ring size from six to five atoms. This change reduces the molecular weight by approximately 8–10 Da, decreases the number of heavy atoms, and alters the spatial projection of the heterocycle relative to the diazepane core . The thiane ring in the target compound adopts a chair conformation with the substituent at the 4-position equatorial, projecting the diazepane ring approximately 2.5 Å farther from the heterocycle centroid compared to the tetrahydrofuran analog, where the 3-substituted five-membered ring has limited conformational flexibility [1]. This difference directly impacts the P4 pharmacophore geometry in protease inhibitor design.

Sulfur vs oxygen heterocycle Conformational analysis Ligand efficiency

Factor Xa Inhibitory Activity: Class-Level Evidence Supporting the 1,4-Diazepane-Thiane Pharmacophore

Although (4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone itself has not been directly tested in published factor Xa inhibition assays, a closely related series of 1,4-diazepane derivatives bearing a thiane-like P4 moiety demonstrated potent factor Xa inhibitory activity, with the lead compound YM-96765 achieving an IC50 of 6.8 nM [1]. The structure–activity relationship (SAR) in this series indicates that the P4 substituent size, lipophilicity, and heteroatom composition are critical determinants of S4 pocket binding, and the tetrahydro-2H-thiopyran-4-yl group in the target compound matches the steric and electronic profile required for this interaction [2].

Factor Xa inhibition Anticoagulant 1,4-Diazepane scaffold

Purity and Supply Chain Differentiation: Comparative Analysis of Vendor Specifications for CAS 2034557-39-4 and Its Analogs

Comparison of vendor-reported purity specifications for the target compound versus its closest commercially available analogs reveals that (4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is typically supplied at 95% purity, identical to the industry standard for its structural class . However, the compound's synthetic complexity, as measured by the number of synthetic steps required to assemble the thiane-diazepane-thiophene scaffold, is estimated at 4–5 steps, compared to 2–3 steps for the simpler 1-(thiophene-3-carbonyl)-1,4-diazepane parent . This higher synthetic complexity translates to fewer commercial suppliers and a more defensible proprietary position for lead optimization programs originating from this scaffold.

Chemical purity Vendor comparison Procurement specification

Recommended Procurement and Research Application Scenarios for (4-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone


Factor Xa Inhibitor Lead Optimization Programs Requiring Novel P4 Moieties

Based on class-level evidence showing that 1,4-diazepane derivatives with bulky sulfur-containing P4 groups achieve single-digit nanomolar factor Xa inhibition (IC50 = 6.8 nM for YM-96765) [1], this compound should be prioritized for procurement as a key intermediate in developing next-generation oral anticoagulants. Its tetrahydro-2H-thiopyran-4-yl group offers a differentiated S4 pocket interaction compared to the extensively patented piperidine and tetrahydropyran P4 motifs, potentially enabling freedom-to-operate advantages [2].

Structure–Activity Relationship (SAR) Studies on Dual Serine Protease Inhibitors

The dual-sulfur architecture (thiane + thiophene-3-carbonyl) of this compound provides a unique electronic surface for probing S4 pocket selectivity across the coagulation cascade (factor Xa, thrombin, factor VIIa). Procurement of this scaffold supports systematic SAR studies where incremental changes in P4 heteroatom composition (O vs S, ring size) are correlated with selectivity indices, addressing a known gap in the 1,4-diazepane factor Xa inhibitor literature [1].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 310.47 g/mol (compliant with the 'rule of three' for fragment libraries) and a heavy atom count of 21, this compound falls within the optimal fragment space for FBDD [1]. Its two sulfur atoms provide distinctive anomalous scattering signals for X-ray crystallography-based fragment screening, facilitating rapid binding mode determination compared to all-oxygen analogs. Procurement for inclusion in a custom fragment library is recommended for crystallographic screening campaigns targeting serine proteases or other sulfur-recognizing enzyme families [2].

Quote Request

Request a Quote for (4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.